molecular formula C18H24N6O B2577757 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 1795443-12-7

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2577757
CAS No.: 1795443-12-7
M. Wt: 340.431
InChI Key: VEFXTGCHTZFUMM-UHFFFAOYSA-N
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Description

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridazine with dimethylamine to form 6-(dimethylamino)pyridazine. This intermediate is then reacted with N-(2-methylphenyl)piperazine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both pyridazine and piperazine moieties. This combination of structural features contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-6-4-5-7-16(14)20-18(25)24-10-8-23(9-11-24)15-12-17(22(2)3)21-19-13-15/h4-7,12-13H,8-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXTGCHTZFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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